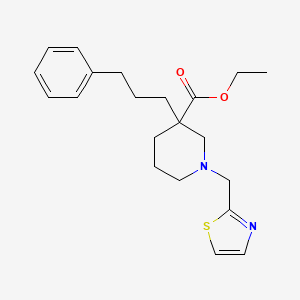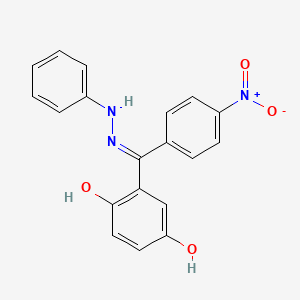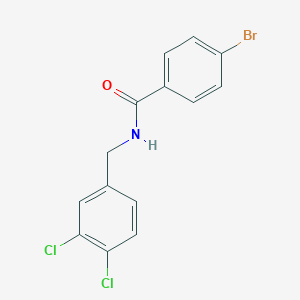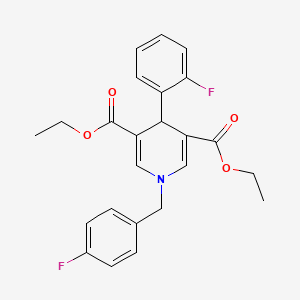
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate can block these signaling pathways and induce cell death in cancer cells and suppress the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated good tissue penetration and distribution, with high concentrations in lymphoid tissues, where BTK is highly expressed. ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One of the main advantages of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate is its specificity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, like any other drug, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has its limitations. One of the main limitations is the potential for drug resistance, which can develop over time and limit the effectiveness of the treatment. Additionally, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate may have off-target effects that could lead to unwanted side effects.
将来の方向性
There are several future directions for the development of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate. One potential direction is the combination of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate with other drugs to enhance its efficacy and overcome drug resistance. Another direction is the development of biomarkers to identify patients who are most likely to benefit from ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate treatment. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate in different types of cancer and autoimmune diseases.
合成法
The synthesis of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate involves several steps, including the reaction of 3-phenylpropylamine with 2-bromo-1-(thiazol-2-yl)ethanone to produce the intermediate compound. This is followed by the reaction of the intermediate with ethyl 3-piperidinecarboxylate to produce the final product.
科学的研究の応用
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, this compound has shown potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-20(24)21(11-6-10-18-8-4-3-5-9-18)12-7-14-23(17-21)16-19-22-13-15-26-19/h3-5,8-9,13,15H,2,6-7,10-12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJFDMBBZOISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=NC=CS2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)

![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![2-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6062771.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)
![4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)
![5-chloro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062786.png)

![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![1-(4-fluorobenzyl)-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6062817.png)